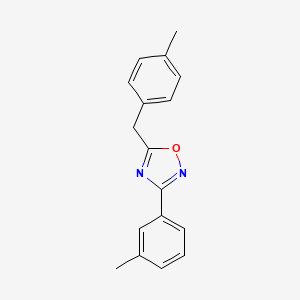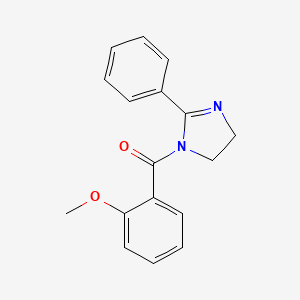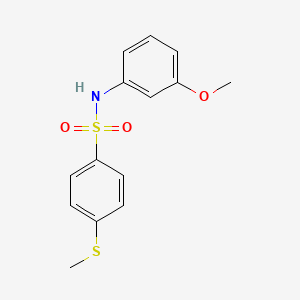![molecular formula C13H19N3O4 B5780521 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, also known as MNMP, is a chemical compound that has been studied for its potential use in scientific research. MNMP is a yellow crystalline solid that is soluble in water and has a molecular weight of 301.33 g/mol. In
作用機序
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol reacts with ROS via a nucleophilic substitution reaction, which results in the formation of a stable adduct. The adduct is fluorescent and emits light in the visible range, which can be detected and quantified using spectroscopic techniques. The selectivity of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol for ROS is due to the presence of a nitro group on the phenol ring, which enhances the reactivity of the molecule towards ROS.
Biochemical and Physiological Effects:
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol has been shown to have minimal toxicity towards cells and tissues, making it a safe and reliable tool for studying ROS in biological systems. The fluorescence of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol is stable and does not fade over time, allowing for long-term monitoring of ROS levels. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol has also been used to study the role of ROS in various biological processes, including apoptosis, inflammation, and oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol as a fluorescent probe for ROS is its selectivity and sensitivity. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol reacts specifically with ROS and produces a strong fluorescent signal, making it a reliable tool for studying ROS in biological systems. However, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol has some limitations, including its potential to undergo auto-oxidation, which can lead to false-positive results. Additionally, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol may not be suitable for studying ROS in certain biological systems due to its limited permeability across cell membranes.
将来の方向性
There are several future directions for research on 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol and its applications in scientific research. One area of interest is the development of new fluorescent probes that are more selective and sensitive for ROS. Another area of interest is the use of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol in studying the role of ROS in disease pathogenesis and therapeutic interventions. Furthermore, 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol could be used in combination with other probes to study multiple aspects of cellular signaling and metabolism. Overall, the potential applications of 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol in scientific research are vast, and further studies are needed to fully explore its capabilities.
合成法
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol can be synthesized using a multi-step process that involves the reaction of 4-nitrophenol with 4-methyl-1-piperazine and formaldehyde. The resulting intermediate is then treated with methanol and hydrochloric acid to yield 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol. This synthesis method has been reported in several scientific publications and has been validated through analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol has been studied for its potential use as a fluorescent probe for detecting and measuring reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in many physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol has been shown to selectively react with ROS and produce a fluorescent signal that can be quantified using spectroscopic techniques. This makes 2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol a valuable tool for studying ROS in biological systems.
特性
IUPAC Name |
2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-14-3-5-15(6-4-14)9-10-7-11(16(18)19)8-12(20-2)13(10)17/h7-8,17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNBUMWBHVAHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)


![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)
![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)

![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)
![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)
